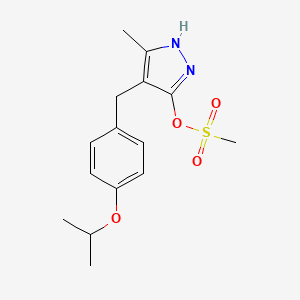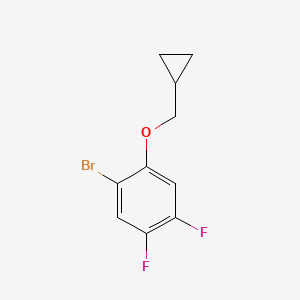
1-Bromo-2-(cyclopropylmethoxy)-4,5-difluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(cyclopropylmethoxy)-4,5-difluorobenzene is an organic compound that belongs to the class of bromobenzenes. This compound is characterized by the presence of a bromine atom, a cyclopropylmethoxy group, and two fluorine atoms attached to a benzene ring. It is used in various fields of research and industry due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Bromo-2-(cyclopropylmethoxy)-4,5-difluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,5-difluoro-2-nitrophenol and cyclopropylmethanol.
Reaction Conditions: The nitrophenol is first brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Cyclopropylmethoxy Group Introduction: The brominated intermediate is then reacted with cyclopropylmethanol under basic conditions (e.g., using sodium hydride or potassium carbonate) to introduce the cyclopropylmethoxy group.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain high purity this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
1-Bromo-2-(cyclopropylmethoxy)-4,5-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under suitable conditions (e.g., using a palladium catalyst in a Suzuki coupling reaction).
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, oxidation with strong oxidizing agents like potassium permanganate can yield carboxylic acids.
Addition Reactions: The cyclopropylmethoxy group can participate in addition reactions, such as hydrogenation, to form cyclopropylmethanol derivatives.
Common reagents used in these reactions include palladium catalysts, strong oxidizing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-2-(cyclopropylmethoxy)-4,5-difluorobenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules for pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(cyclopropylmethoxy)-4,5-difluorobenzene involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms can form strong interactions with active sites, while the cyclopropylmethoxy group can enhance the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-Bromo-2-(cyclopropylmethoxy)-4,5-difluorobenzene can be compared with similar compounds such as:
1-Bromo-2-(cyclopropylmethoxy)benzene: Lacks the fluorine atoms, resulting in different chemical reactivity and biological activity.
1-Bromo-4,5-difluorobenzene: Lacks the cyclopropylmethoxy group, affecting its solubility and interaction with biological targets.
2-Bromo-4,5-difluorophenol: Contains a hydroxyl group instead of the cyclopropylmethoxy group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of bromine, fluorine, and cyclopropylmethoxy groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9BrF2O |
|---|---|
Molecular Weight |
263.08 g/mol |
IUPAC Name |
1-bromo-2-(cyclopropylmethoxy)-4,5-difluorobenzene |
InChI |
InChI=1S/C10H9BrF2O/c11-7-3-8(12)9(13)4-10(7)14-5-6-1-2-6/h3-4,6H,1-2,5H2 |
InChI Key |
ZEHMKFNECBGDAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=CC(=C(C=C2Br)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




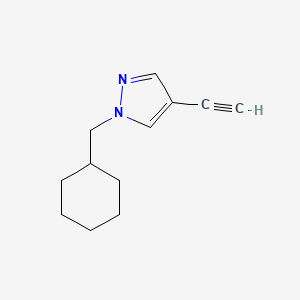
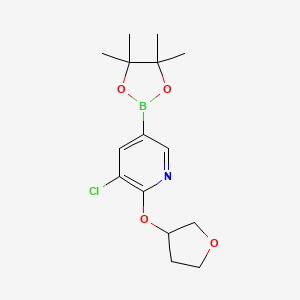

![2,2-Dimethylbutanoic Acid (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3-hydroperoxy-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester](/img/structure/B12074837.png)
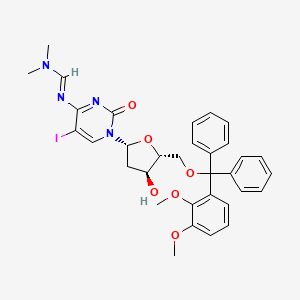

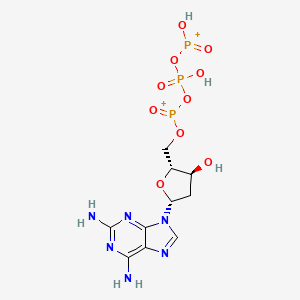
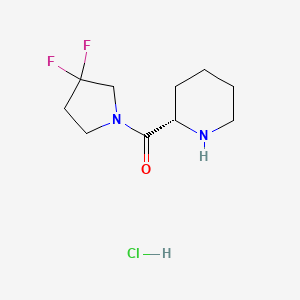
![3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine](/img/structure/B12074871.png)


